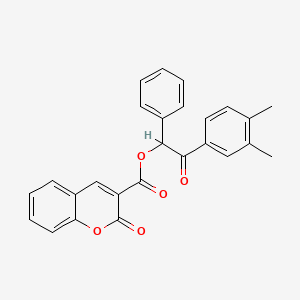![molecular formula C25H29NO6 B4040399 2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid](/img/structure/B4040399.png)
2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid
描述
2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a quinoline core substituted with a propoxy chain linked to a phenoxy group, further modified with methyl and isopropyl groups. The presence of oxalic acid as a counterion adds to its chemical complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent. The subsequent steps involve the introduction of the propoxy chain and the phenoxy group through nucleophilic substitution reactions. The final product is obtained by reacting the intermediate with oxalic acid under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are selected to facilitate the reactions and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxy or propoxy chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, phenols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The phenoxy and propoxy chains may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimicrobial properties.
8-Hydroxyquinoline: A derivative with enhanced biological activity.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Uniqueness
2-Methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
2-methyl-8-[3-(5-methyl-2-propan-2-ylphenoxy)propoxy]quinoline;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2.C2H2O4/c1-16(2)20-12-9-17(3)15-22(20)26-14-6-13-25-21-8-5-7-19-11-10-18(4)24-23(19)21;3-1(4)2(5)6/h5,7-12,15-16H,6,13-14H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJCSFASCPVESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCOC2=CC=CC3=C2N=C(C=C3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-dimethyl-4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B4040321.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B4040330.png)
![1-[2-(4-bromophenoxy)ethyl]-3,5-dimethylpiperidine oxalate](/img/structure/B4040331.png)
![[4-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] methanesulfonate](/img/structure/B4040337.png)

![N-[3-(4-bromo-2-chlorophenoxy)propyl]butan-2-amine](/img/structure/B4040361.png)
![N-[3-(4-iodophenoxy)propyl]butan-2-amine;oxalic acid](/img/structure/B4040362.png)

![4-[2-(4-Bromo-2-chlorophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040373.png)
![3-Methyl-1-[3-(4-methylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4040376.png)
![1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4040377.png)
![1-[2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4040387.png)
![[2-bromo-6-methoxy-4-[(E)-(5-oxo-2-thiophen-2-yl-1,3-oxazol-4-ylidene)methyl]phenyl] methanesulfonate](/img/structure/B4040410.png)
![1-[2-(2-Butan-2-ylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040417.png)
